molecular formula C8H12O4 B2357000 4-Methylcyclopentane-1,2-dicarboxylic acid CAS No. 1597634-43-9

4-Methylcyclopentane-1,2-dicarboxylic acid

Cat. No.: B2357000
CAS No.: 1597634-43-9
M. Wt: 172.18
InChI Key: KPNLIOQRPMSQNQ-UHFFFAOYSA-N
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Description

4-Methylcyclopentane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid derivative of cyclopentane, characterized by the presence of a methyl group at the 4-position and two carboxylic acid groups at the 1 and 2 positions on the cyclopentane ring . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for preparing 4-Methylcyclopentane-1,2-dicarboxylic acid involves the vicinal dicarboxylation of an alkene. For example, the synthesis can start with 1-methyl-1-cyclopentene, which undergoes a series of reactions including halogenation and subsequent hydrolysis to yield the desired dicarboxylic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the efficient conversion of starting materials to the target compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclopentane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methylcyclopentane-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylcyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing enzyme activity and metabolic processes. The methyl group may also affect the compound’s hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

Uniqueness: 4-Methylcyclopentane-1,2-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on a five-membered ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-methylcyclopentane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h4-6H,2-3H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNLIOQRPMSQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597634-43-9
Record name 4-methylcyclopentane-1,2-dicarboxylic acid
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